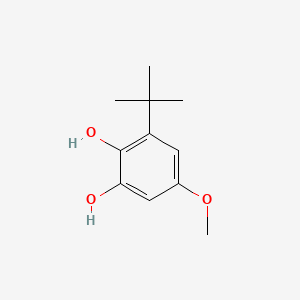

3-tert-Butyl-4,5-dihydroxyanisole

Description

Properties

IUPAC Name |

3-tert-butyl-5-methoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,3)8-5-7(14-4)6-9(12)10(8)13/h5-6,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUDTAOIPVCWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230211 | |

| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80284-15-7 | |

| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080284157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-t-Butyl-5-methoxycatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYL-4,5-DIHYDROXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL69S544FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Tert Butyl 4,5 Dihydroxyanisole and Its Analogues

De Novo Synthesis Approaches

De novo synthesis offers fundamental routes to 3-tert-butyl-4,5-dihydroxyanisole and its analogues, starting from readily available chemical precursors. One common strategy involves the alkylation of a catechol or hydroquinone (B1673460) derivative. For instance, the synthesis of the related compound 3-tert-butyl-4-hydroxyanisole (3-BHA) can be achieved through the tert-butylation of 4-methoxyphenol (B1676288) using isobutylene (B52900) or methyl tert-butyl ether as the alkylating agent in the presence of a suitable catalyst. chemicalbook.comgoogle.com A solid-liquid phase reaction using a hydrogen Y molecular sieve as a catalyst has been reported for the synthesis of tert-butylated hydroxyanisole from p-methoxy phenol (B47542) and methyl tert-butyl ether, achieving yields between 14-74%. google.com

Another approach is the electrochemical synthesis from 2-tert-butylhydroquinone in methanol, which can be optimized by adjusting the acidity of the medium. researchgate.net Using a lower concentration of sulfuric acid (0.055 M) as the catalyst was found to give better results than higher concentrations, which can lead to the formation of polymeric substances. researchgate.net Furthermore, the methylation of tert-butylhydroquinone (B1681946) using dimethyl carbonate with a bimetallic basic catalyst has been demonstrated for the production of BHA, with a reported yield of 33.32% and a high selectivity for the 3-isomer. chemicalbook.com

| Starting Material(s) | Key Reagents/Catalyst | Product | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| p-Methoxy phenol, Methyl tert-butyl ether | Hydrogen Y molecular sieve | tert-Butylated hydroxyanisole | 14-74% yield | google.com |

| 2-tert-Butylhydroquinone, Methanol | Sulfuric acid (0.055 M), Pt anode | 3-tert-Butyl-4-hydroxyanisole | Good yields and high selectivity | researchgate.net |

| tert-Butylhydroquinone, Dimethyl carbonate | Na+-K+/MgO-CaO bimetallic basic catalyst | 3-tert-Butyl-4-hydroxyanisole | 33.32% yield, 98% selectivity | chemicalbook.com |

| tert-Butyl-hydroquinone, Methanol | Cupric chloride | tert-Butyl-hydroquinone monomethyl ether (BHA) | 82% selectivity, 100% conversion | prepchem.com |

Biocatalytic and Biomimetic Synthesis from Precursors (e.g., BHA Metabolism in Liver Microsomes)

The formation of 3-tert-butyl-4,5-dihydroxyanisole occurs naturally through the metabolism of 3-tert-butyl-4-hydroxyanisole (3-BHA). nih.gov Studies using rat liver microsomes have identified 3-tert-butyl-4,5-dihydroxyanisole as a major metabolite of 3-BHA. nih.govnih.gov This transformation is an oxidative process, specifically a hydroxylation, mediated by cytochrome P450 enzymes. nih.gov

This biological pathway serves as a blueprint for biomimetic synthesis, an area of chemistry that mimics natural processes. nih.gov Synthetic chemists can employ catalysts designed to replicate the function of enzymes like cytochrome P450 to achieve selective hydroxylations on aromatic rings. These biomimetic systems often use metalloporphyrins or other coordination complexes as catalysts to activate oxygen for insertion into a C-H bond, mirroring the enzymatic mechanism.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the broad applicability of traditional chemical synthesis. nih.gov This approach is particularly powerful for creating complex molecules with specific stereochemistry or regiochemistry. For the synthesis of 3-tert-butyl-4,5-dihydroxyanisole and its analogues, a key step could involve the enzymatic hydroxylation of an aromatic precursor.

A variety of enzymes, including dioxygenases, monooxygenases (such as cytochrome P450s), and peroxidases, are capable of hydroxylating aromatic compounds. nih.govnih.govresearchgate.net For example, a chemoenzymatic strategy could begin with the enzymatic dihydroxylation of a substituted benzene (B151609) derivative to form a cis-1,2-dihydrocatechol, a versatile chiral intermediate. nih.gov This intermediate can then be converted through a series of chemical steps to the desired dihydroxyanisole derivative. This approach allows for the introduction of hydroxyl groups with high regio- and stereoselectivity, which can be challenging to achieve through purely chemical methods. nih.gov

Derivatization and Structural Modification for Research Probes

To investigate the biological roles and mechanisms of action of 3-tert-butyl-4,5-dihydroxyanisole, researchers often synthesize a variety of derivatives and structural analogues. These modifications can be used to create probes for studying protein binding, cellular localization, and structure-activity relationships.

The two hydroxyl groups of 3-tert-butyl-4,5-dihydroxyanisole have different chemical environments, which can be exploited for regioselective functionalization. The hydroxyl group at the 5-position is flanked by a methoxy (B1213986) and a hydroxyl group, while the 4-position hydroxyl is adjacent to the bulky tert-butyl group. This steric hindrance can influence the accessibility of the 4-hydroxyl group to reagents.

In related catechol systems, such as 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected. nih.gov This selectivity is often achieved by taking advantage of the differential acidity of the two phenolic protons. The hydroxyl group para to the electron-withdrawing aldehyde group is more acidic and thus more readily deprotonated and subsequently alkylated. nih.gov A similar principle would apply to 3-tert-butyl-4,5-dihydroxyanisole, where the electronic effects of the methoxy and tert-butyl groups would influence the acidity of the adjacent hydroxyls, allowing for regioselective protection and subsequent derivatization.

Varying the nature of the alkyl substituent on the aromatic ring can provide valuable insights into how steric and electronic properties affect the compound's activity. Analogues of 3-tert-butyl-4,5-dihydroxyanisole with different alkyl groups can be synthesized using similar de novo approaches. For example, instead of tert-butylation, other alkyl groups can be introduced via Friedel-Crafts alkylation.

The synthesis of related compounds such as 3,5-di-tert-butyl-4-hydroxyanisole and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) demonstrates the feasibility of introducing multiple or different alkyl groups. nist.govgoogle.com These analogues serve as important tools for structure-activity relationship studies.

The methoxy group of 3-tert-butyl-4,5-dihydroxyanisole is a key site for structural modification. Cleavage of this ether bond, typically with a strong acid like HBr or a Lewis acid like BBr₃, would yield the corresponding trihydroxybenzene derivative. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack (Sₙ2) on the methyl group.

Another important reaction for modifying phenolic compounds is the Fries rearrangement. sigmaaldrich.com This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst. sigmaaldrich.com For example, if one of the hydroxyl groups of 3-tert-butyl-4,5-dihydroxyanisole were acylated, a subsequent Fries rearrangement could be used to migrate the acyl group to the aromatic ring, creating a new carbon-carbon bond and introducing a ketone functionality. This provides a route to a different class of derivatives for further study. The reaction is ortho, para-selective, and the regiochemical outcome would be influenced by the directing effects of the existing substituents on the ring. sigmaaldrich.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Tert Butyl 4,5 Dihydroxyanisole Analogues

Influence of Phenolic Hydroxyl Group Substitution Patterns on Reactivity

The defining feature of 3-tert-Butyl-4,5-dihydroxyanisole is the presence of two hydroxyl (-OH) groups at the 4 and 5 positions of the anisole (B1667542) ring, forming a catechol or 1,2-benzenediol substructure. ontosight.ai This arrangement is pivotal to its chemical reactivity, particularly its antioxidant and cytotoxic properties.

The primary mechanism of antioxidant activity for phenolic compounds is the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. mdpi.com The presence of two adjacent hydroxyl groups in a catechol arrangement significantly influences this process. The catechol moiety can stabilize the resulting phenoxyl radical after hydrogen donation and is readily oxidized. nih.gov This ease of oxidation is a key characteristic of the compound. nih.gov While this enhanced reactivity can contribute to potent antioxidant effects, it is also linked to increased cytotoxicity compared to its monohydroxylated precursor. nih.gov The catechol structure is known to have potential prooxidant activity under certain conditions, a factor that contributes to its biological effects. nih.gov The reactivity of phenolic hydroxyl groups is also generally influenced by steric hindrance from adjacent groups. nih.gov

Role of the tert-Butyl Group in Modulating Activity

The large, sterically bulky tert-butyl group at the 3-position significantly modulates the molecule's properties through both electronic and steric effects.

Electronic Effects: As an alkyl group, the tert-butyl group is electron-donating. This effect increases the electron density on the aromatic ring, which in turn weakens the bond dissociation energy of the O-H bonds of the phenolic hydroxyls. nih.govopensciencepublications.com A lower bond dissociation energy facilitates the donation of a hydrogen atom, thereby enhancing the molecule's potential as an antioxidant. nih.gov

Steric Effects: The sheer size of the tert-butyl group provides steric hindrance around the adjacent hydroxyl group at position 4. nih.gov This steric shield can influence the accessibility of the hydroxyl groups to enzymes and reactants, potentially directing metabolic pathways and modulating the rate and type of reactions the molecule undergoes. This bulk can also stabilize the phenoxyl radical once formed by physically hindering its ability to participate in further reactions.

Impact of Methoxy (B1213986) Group Position and Derivatives

The methoxy group (-OCH₃) at the 1-position (defining the compound as an anisole derivative) also plays a crucial electronic role. Like the tert-butyl group, the methoxy group is electron-donating, further contributing to the increased electron density of the aromatic ring. nih.gov This collaborative electron donation from both the tert-butyl and methoxy groups makes the phenolic O-H bonds more labile and enhances the compound's hydrogen-donating capabilities. nih.govopensciencepublications.com

Comparative Analysis with Related Hydroxyanisoles and Catechols

Analyzing 3-tert-Butyl-4,5-dihydroxyanisole alongside its parent compound and related metabolites reveals clear structure-activity relationships.

3-tert-Butyl-4,5-dihydroxyanisole is a major metabolite of the widely used antioxidant 3-tert-butyl-4-hydroxyanisole (3-BHA). nih.gov The primary structural difference is the enzymatic addition of a hydroxyl group to the 5-position of 3-BHA to form the catechol structure of its metabolite. nih.gov This single chemical step dramatically increases the molecule's reactivity. In studies with isolated rat hepatocytes, 3-tert-Butyl-4,5-dihydroxyanisole was found to be the most cytotoxic compound among 3-BHA and its major metabolites, demonstrating a more potent ability to induce cell death and impair mitochondrial respiration than the parent 3-BHA. nih.gov

tert-Butylhydroquinone (B1681946) (tBHQ) is another principal dihydroxylated metabolite of 3-BHA. nih.govnih.gov While both tBHQ and 3-tert-Butyl-4,5-dihydroxyanisole are dihydroxylated phenols, they are structural isomers with distinct properties. 3-tert-Butyl-4,5-dihydroxyanisole is a catechol, with hydroxyl groups at adjacent positions (ortho), whereas tBHQ is a hydroquinone (B1673460), with hydroxyl groups at opposite positions (para). nih.govwikipedia.org This difference in the relative positions of the hydroxyl groups significantly impacts their biological activity. Direct comparative studies have shown that 3-tert-Butyl-4,5-dihydroxyanisole is more cytotoxic than tBHQ. nih.gov

| Compound | Relative Cytotoxicity Ranking | Key Structural Feature |

|---|---|---|

| 3-tert-Butyl-4,5-dihydroxyanisole (BHA-OH) | 1 (Most Cytotoxic) | Catechol (ortho-dihydroxylated) |

| tert-Butylhydroquinone (tBHQ) | 2 | Hydroquinone (para-dihydroxylated) |

| 3-tert-Butyl-4-hydroxyanisole (3-BHA) | 3 (Least Cytotoxic) | Monohydroxylated Phenol (B47542) |

Data derived from studies on isolated rat hepatocytes, indicating that 3-tert-Butyl-4,5-dihydroxyanisole is the most cytotoxic of the three related compounds. nih.gov

The high reactivity of dihydroxylated phenols like 3-tert-Butyl-4,5-dihydroxyanisole is directly linked to their ability to be oxidized into highly reactive quinones. nih.gov 3-tert-Butyl-4,5-dihydroxyanisole is readily oxidized to its corresponding ortho-quinone, 3-tert-butyl-5-methoxy-1,2-benzoquinone (B1197857) (BHA-Q). nih.gov Similarly, tBHQ is oxidized to tert-butylquinone (tBQ). nih.gov These quinone derivatives are identified as significant contributors to cytotoxicity, primarily through their potent inhibition of the mitochondrial respiratory system. nih.gov The formation of these reactive quinone intermediates is a critical step in the mechanism of action for these compounds, distinguishing their activity profile from monohydroxylated phenols like 3-BHA, which must first undergo metabolic hydroxylation. nih.govnih.gov

| Structural Feature | Influence on Properties/Activity | Reference |

|---|---|---|

| Catechol (ortho-dihydroxyl) Group | Enhances antioxidant potential but also increases reactivity and cytotoxicity via oxidation to an ortho-quinone. | nih.govnih.gov |

| tert-Butyl Group | Provides steric hindrance and enhances H-atom donation through electron-donating effects, increasing antioxidant capacity. | nih.govnih.gov |

| Methoxy Group | Acts as an electron-donating group, weakening O-H bonds and increasing antioxidant reactivity. | nih.govopensciencepublications.com |

| Quinone Formation | The ability to form reactive quinone metabolites (e.g., BHA-Q) is a key determinant of cytotoxicity and mitochondrial inhibition. | nih.gov |

Theoretical Considerations and Potential Research Applications of 3 Tert Butyl 4,5 Dihydroxyanisole

Role as a Model Compound for Phenolic Antioxidant Studies

Phenolic compounds are a major class of antioxidants that have been the subject of extensive research due to their ability to scavenge free radicals and mitigate oxidative damage. nih.govontosight.ai 3-tert-Butyl-4,5-dihydroxyanisole serves as a valuable model compound in this area for several reasons. Its structure, featuring a catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring) ortho to a tert-butyl group, provides a platform to investigate the structure-activity relationships of phenolic antioxidants. nih.gov

The antioxidant mechanism of phenolic compounds often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. researchgate.net The presence of the electron-donating tert-butyl group and the methoxy (B1213986) group in 3-tert-butyl-4,5-dihydroxyanisole influences the stability of this radical and the antioxidant's reactivity. researchgate.net By studying this specific molecule, researchers can gain insights into how different functional groups affect the antioxidant capacity of more complex polyphenols found in nature.

Utility as a Mechanistic Probe in Oxidative Stress Research

3-tert-Butyl-4,5-dihydroxyanisole has been utilized as a mechanistic probe to investigate the cellular consequences of oxidative stress. In vitro studies using isolated rat hepatocytes have demonstrated that this compound can induce time-dependent cell death, accompanied by a depletion of intracellular ATP, glutathione (B108866) (GSH), and protein thiols. nih.gov These findings suggest that 3-tert-butyl-4,5-dihydroxyanisole can disrupt cellular energy metabolism and antioxidant defense systems, making it a useful tool for studying the pathways leading to cell injury under oxidative conditions.

Furthermore, research has shown that in isolated hepatic mitochondria, 3-tert-butyl-4,5-dihydroxyanisole can impair respiration linked to oxidative phosphorylation. nih.gov Its quinone derivative, 3-tert-butyl-5-methoxy-1,2-benzoquinone (B1197857) (BHA-Q), is a potent inhibitor of mitochondrial respiration. nih.gov This highlights the compound's utility in dissecting the specific molecular targets within the cell that are vulnerable to oxidative damage.

A comparative study on rat and human embryonic cells revealed the inhibitory effects of 3-tert-butyl-4,5-dihydroxyanisole on cell differentiation. nih.gov The concentration of the compound that inhibited the differentiation of rat limb-bud and midbrain cells by 50% (IC50) was found to be 25 µM and 24 µM, respectively. nih.gov In human embryonic palatal mesenchymal (HEPM) cells, the IC50 for growth inhibition was 23 µM. nih.gov These studies underscore its role in investigating the developmental toxicity associated with oxidative stress.

| Cell Type | Endpoint | IC50 (µM) |

| Rat Embryonic Limb-Bud (LB) Cells | Differentiation Inhibition | 25 |

| Rat Embryonic Midbrain (MB) Cells | Differentiation Inhibition | 24 |

| Human Embryonic Palatal Mesenchymal (HEPM) Cells | Growth Inhibition | 23 |

Data sourced from in vitro studies on the effects of 3-tert-Butyl-4,5-dihydroxyanisole on embryonic cells. nih.gov

Precursor or Scaffold for Novel Chemical Entities

While direct evidence of 3-tert-butyl-4,5-dihydroxyanisole being used as a precursor for the synthesis of new chemical entities is not extensively documented, its chemical structure suggests significant potential in this area. Phenolic compounds, in general, are versatile starting materials in organic synthesis. The hydroxyl and methoxy groups of 3-tert-butyl-4,5-dihydroxyanisole can be chemically modified to introduce new functionalities, and the aromatic ring can undergo various substitution reactions.

The synthesis of related phenolic antioxidants often involves the alkylation of hydroquinones. nih.gov Given that 3-tert-butyl-4,5-dihydroxyanisole is a readily formed metabolite of BHA, it represents a potential starting point for creating novel antioxidants with tailored properties, such as enhanced solubility or increased potency. The core structure could serve as a scaffold upon which to build more complex molecules with potential applications in materials science or as pharmacological agents.

Implications for Environmental Fate and Transformation Studies of Related Compounds

The widespread use of butylated hydroxyanisole (BHA) as a food and cosmetic additive has led to its presence in various environmental compartments. nih.govessfeed.com Understanding the environmental fate and transformation of BHA is crucial for assessing its ecological impact. As a major metabolite of 3-BHA, 3-tert-butyl-4,5-dihydroxyanisole is a key component in this assessment. nih.govnih.gov

Studies on the degradation of BHA in the environment indicate that it can be transformed into tert-butylhydroquinone (B1681946) (TBHQ) through microbial demethylation. industrialchemicals.gov.au The study of 3-tert-butyl-4,5-dihydroxyanisole provides insight into the subsequent oxidative and metabolic pathways of BHA in the environment. Theoretical and experimental investigations into the degradation of BHA and its metabolites, including reactions with hydroxyl radicals, help to predict their persistence, transformation products, and potential ecotoxicity. researchgate.netmdpi.com Therefore, research on 3-tert-butyl-4,5-dihydroxyanisole has direct implications for understanding the environmental lifecycle of this class of synthetic antioxidants.

Theoretical Basis for Biological Response Modulation (based on in vitro findings)

In vitro studies provide a theoretical framework for understanding how 3-tert-butyl-4,5-dihydroxyanisole can modulate biological responses at the cellular level. The observed cytotoxicity in rat hepatocytes is linked to the depletion of critical cellular components. nih.gov The loss of intracellular ATP points to a disruption of energy-dependent processes, while the reduction in glutathione and protein thiols indicates a compromised antioxidant defense and potential for damage to vital proteins. nih.gov

The compound's ability to impair mitochondrial respiration suggests a direct impact on the primary site of cellular energy production and a key source of reactive oxygen species (ROS). nih.gov Furthermore, the inhibition of embryonic cell differentiation at micromolar concentrations suggests that 3-tert-butyl-4,5-dihydroxyanisole can interfere with fundamental developmental processes. nih.gov These in vitro findings collectively provide a theoretical basis for its potential to modulate signaling pathways and cellular functions that are sensitive to redox state and energy balance.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the reactivity of phenolic antioxidants. nih.govnih.govresearchgate.net These computational methods can be applied to 3-tert-butyl-4,5-dihydroxyanisole to elucidate its antioxidant mechanisms at a molecular level.

Key parameters that can be calculated include:

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bonds is a critical indicator of the antioxidant's ability to donate a hydrogen atom. Lower BDE values suggest a more efficient radical scavenging activity via the hydrogen atom transfer (HAT) mechanism. nih.govresearchgate.net

Ionization Potential (IP): The IP relates to the ease of electron donation, which is relevant for the single electron transfer followed by proton transfer (SET-PT) mechanism of antioxidant action. nih.gov

Proton Affinity (PA): PA values are important for understanding the sequential proton loss electron transfer (SPLET) mechanism, which is significant in polar solvents. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of the molecule, while the HOMO-LUMO energy gap provides insights into its chemical reactivity and kinetic stability. cumhuriyet.edu.tr

A study on the parent compound, 3-tert-butyl-4-hydroxyanisole, utilized DFT calculations to optimize its structure and predict its electrophilic reactive sites using methods such as atomic charges, Fukui function, and electrostatic potential. researchgate.net Similar computational analyses of 3-tert-butyl-4,5-dihydroxyanisole would provide a deeper understanding of its electronic properties and how its structure dictates its antioxidant function. These theoretical calculations can guide the design of novel, more effective antioxidants.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic, atomic-level view of molecular systems over time. While specific MD simulation studies on 3-tert-butyl-4,5-dihydroxyanisole are not extensively documented in publicly available literature, the well-established use of this technique for its parent compound, 3-tert-butyl-4-hydroxyanisole (3-BHA), and other phenolic antioxidants provides a strong basis for outlining its potential research applications. Such simulations could offer profound insights into the mechanisms of action, bioavailability, and potential biological targets of this catechol metabolite.

As 3-tert-butyl-4,5-dihydroxyanisole is a known metabolite of 3-BHA, understanding its interactions within biological systems is crucial for a comprehensive toxicological and pharmacological assessment. chemeo.com MD simulations can bridge the gap between static structural information and the dynamic reality of molecular interactions in a biological environment.

Probing Protein-Ligand Interactions: A primary application of MD simulations would be to investigate the interaction of 3-tert-butyl-4,5-dihydroxyanisole with various protein targets. Computational studies involving molecular docking have already suggested that BHA can interact with a range of proteins, influencing their function. For instance, BHA has been shown to interact with albumin and key proteins involved in hepatotoxicity, nephrotoxicity, and neurotoxicity. Building on these findings, MD simulations could be employed to:

Determine Binding Affinities and Kinetics: Calculate the free energy of binding between 3-tert-butyl-4,5-dihydroxyanisole and specific protein targets, providing a quantitative measure of their interaction strength. This is crucial for predicting the compound's potential to modulate protein activity.

Elucidate Binding Modes and Conformational Changes: Visualize the dynamic process of how the molecule binds to a protein's active or allosteric site. Simulations can reveal the precise orientation of the ligand and any conformational changes it induces in the protein, which are critical for understanding the mechanism of action (activation or inhibition).

Assess the Impact of the Additional Hydroxyl Group: By comparing MD simulations of 3-tert-butyl-4,5-dihydroxyanisole with its parent compound, 3-BHA, researchers could elucidate the specific role of the additional hydroxyl group in the catechol moiety. This could involve the formation of extra hydrogen bonds, leading to altered binding affinity and specificity for certain protein targets.

Investigating Interactions with Biological Membranes: The ability of a compound to cross biological membranes is a key determinant of its bioavailability and distribution within the body. MD simulations can model the interaction of 3-tert-butyl-4,5-dihydroxyanisole with lipid bilayers, providing insights into:

Permeability and Translocation: Simulate the process of the molecule partitioning into and moving across a model cell membrane. This can help predict its ability to be absorbed and to reach intracellular targets.

Membrane Disruption: Assess whether the insertion of the molecule into the lipid bilayer perturbs the membrane's structure and properties, which could be a mechanism of cytotoxicity.

Exploring Antioxidant Mechanisms: While the antioxidant properties of phenolic compounds are well-known, MD simulations can provide a more detailed picture of the underlying mechanisms at a molecular level. Simulations could be used to study the dynamics of free radical scavenging by 3-tert-butyl-4,5-dihydroxyanisole in different environments, complementing experimental antioxidant assays.

The table below presents key physicochemical properties for 3-tert-butyl-4,5-dihydroxyanisole and its parent compound, which are essential parameters for setting up accurate molecular dynamics simulations.

| Property | 3-tert-Butyl-4,5-dihydroxyanisole | 3-tert-Butyl-4-hydroxyanisole (3-BHA) |

| Molecular Formula | C₁₁H₁₆O₃ | C₁₁H₁₆O₂ |

| Molecular Weight | 196.24 g/mol epa.gov | 180.24 g/mol nih.govnist.gov |

| XLogP3 | - | 3.2 nih.gov |

| Melting Point | - | 48-63 °C |

| Solubility | - | Insoluble in water; soluble in ethanol (B145695) and oils. chemicalbook.com |

| CAS Number | 80284-15-7 epa.gov | 121-00-6 nist.gov |

Future Research Directions and Unresolved Questions for 3 Tert Butyl 4,5 Dihydroxyanisole

Elucidation of Comprehensive Metabolic Networks

The metabolism of 3-BHA to 3-tert-butyl-4,5-dihydroxyanisole by rat liver microsomes has been established, representing a critical initial step in its biotransformation. nih.gov However, the subsequent metabolic pathways of 3-tert-butyl-4,5-dihydroxyanisole itself are not fully understood. Future research should aim to construct a comprehensive metabolic network. This would involve identifying all downstream metabolites and the enzymatic processes governing their formation. Techniques such as stable isotope tracing, where isotopically labeled 3-tert-butyl-4,5-dihydroxyanisole is introduced into biological systems, could be pivotal. nih.gov By tracking the labeled atoms through various metabolic products using mass spectrometry, a definitive map of its metabolic fate can be constructed. Such studies would clarify whether the catechol moiety undergoes further oxidation, conjugation (e.g., glucuronidation or sulfation), or ring cleavage. researchgate.net A thorough understanding of these pathways is essential for a complete picture of its biological residence time and potential bioaccumulation.

Advanced Characterization of Transient Intermediates

3-tert-butyl-4,5-dihydroxyanisole is known for its capacity to be readily oxidized. nih.gov This reactivity suggests the formation of transient, highly reactive intermediates, such as semiquinone radicals and quinone methides. These intermediates are often the species responsible for biological effects, yet their fleeting nature makes them challenging to study. Advanced analytical techniques are required for their characterization. Spin trapping, coupled with electron paramagnetic resonance (EPR) spectroscopy, is a powerful method for detecting and identifying short-lived radical species. nih.gov Furthermore, high-resolution mass spectrometry can be employed to identify the products of reactions between these intermediates and biological nucleophiles, such as glutathione (B108866), providing indirect evidence of their formation and reactivity. uqam.ca Characterizing these transient species is crucial for understanding the mechanisms of any observed biological activity.

Exploration of Novel Bioremediation Strategies for Environmental Byproducts

The widespread use of BHA in consumer and industrial products raises concerns about the environmental fate of its metabolites, including 3-tert-butyl-4,5-dihydroxyanisole. nih.gov The presence of phenolic compounds in industrial wastewater is a significant environmental issue. nih.govmdpi.com Future research should focus on developing novel bioremediation strategies for the removal of 3-tert-butyl-4,5-dihydroxyanisole and its byproducts from contaminated environments. This could involve the identification and isolation of microorganisms, such as bacteria or fungi, capable of degrading these phenolic compounds. researchgate.net Another promising avenue is the use of enzymatic degradation, employing enzymes like laccases or peroxidases that have shown efficacy in breaking down other phenolic pollutants. nih.govnih.gov Research in this area would contribute to more sustainable and environmentally friendly approaches to manage the byproducts of synthetic antioxidants.

Development of Targeted Synthetic Routes for Specific Analogues

To further investigate the structure-activity relationships of 3-tert-butyl-4,5-dihydroxyanisole, the development of targeted synthetic routes for specific analogues is essential. This includes the synthesis of isotopically labeled versions for metabolic studies and the creation of a library of derivatives with modified functional groups. nih.govmdpi.com For instance, altering the tert-butyl group or the methoxy (B1213986) group could reveal their respective contributions to the compound's properties. infona.plnih.govnih.govnih.gov The synthesis of hyperbranched phenolic antioxidants based on a similar chemical scaffold has also been explored and could be adapted. infona.pl Such synthetic efforts would provide the necessary tools for a deeper understanding of its chemical and biological behavior and could lead to the design of novel antioxidants with improved characteristics. mdpi.comnih.govnih.govnih.govresearchgate.net

Integration into Multi-Omics Research for Systems-Level Understanding

To gain a holistic understanding of the biological impact of 3-tert-butyl-4,5-dihydroxyanisole, its integration into multi-omics research is a critical future direction. This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of cellular responses. nih.gov For example, transcriptomics can reveal changes in gene expression in response to exposure, while metabolomics can identify alterations in metabolic pathways. nih.govnih.gov Studies on 3-BHA have already demonstrated its ability to perturb lipid metabolism, and similar investigations into 3-tert-butyl-4,5-dihydroxyanisole would be highly informative. nih.govnih.gov By integrating these different "omics" datasets, researchers can construct detailed models of the molecular pathways affected by this compound, moving beyond the study of isolated endpoints to a more comprehensive understanding of its interactions with biological systems.

Investigation of Long-Term Effects in Complex In Vitro Systems

Current in vitro studies have provided valuable initial data on the effects of 3-tert-butyl-4,5-dihydroxyanisole and its parent compound, 3-BHA. nih.govnih.gov However, these have often been conducted over short durations in simple cell culture models. A significant unresolved area is the long-term effect of this compound in more complex and physiologically relevant in vitro systems. The use of three-dimensional (3D) organoid cultures, which more closely mimic the structure and function of human tissues, would be a major step forward. Long-term exposure studies in these systems could reveal subtle, cumulative effects on cellular health, differentiation, and function that are not apparent in short-term assays. This is particularly important for a compound that may be ingested over long periods, albeit at low levels.

Q & A

Q. How can synthetic routes minimize isomeric byproducts?

- Methodological Answer : Employ regioselective protection/deprotection strategies. For example, use tert-butyldimethylsilyl (TBDMS) groups to block specific hydroxyl positions during synthesis, followed by selective deprotection with fluoride ions. Monitor reaction progress via thin-layer chromatography (TLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.